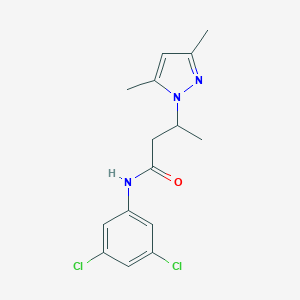

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-9-4-10(2)20(19-9)11(3)5-15(21)18-14-7-12(16)6-13(17)8-14/h4,6-8,11H,5H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDCNUNTIBOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 3,5-Dimethyl-1H-Pyrazole

The synthesis begins with the formation of the 3,5-dimethylpyrazole core. This is achieved through cyclization of hydrazine derivatives with diketones. For example, acetylacetone reacts with hydrazine sulfate in alkaline conditions to yield 3,5-dimethylpyrazole.

Reaction Conditions :

Functionalization to 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Butanamide

The pyrazole is then functionalized with a butanamide chain. This typically involves nucleophilic substitution or coupling reactions. A common approach uses 3-chlorobutanoyl chloride, which reacts with the pyrazole in the presence of a base (e.g., triethylamine).

Reaction Conditions :

Coupling with 3,5-Dichloroaniline

The final step involves coupling the intermediate with 3,5-dichloroaniline. This is achieved via an amide bond formation using activators like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).

Reaction Conditions :

-

Reactants : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (1.0 eq), 3,5-dichloroaniline (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq)

-

Solvent : DMF (dimethylformamide)

-

Temperature : 25°C, 12–24 hours

One-Pot Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A one-pot method combines pyrazole formation and amide coupling under controlled conditions.

Procedure :

-

Pyrazole Synthesis : Acetylacetone and hydrazine hydrate are irradiated at 150°C for 15 minutes.

-

Amide Formation : The resulting pyrazole is immediately reacted with 3-chlorobutanoyl chloride and 3,5-dichloroaniline in the same vessel.

Key Parameters :

-

Catalyst : BF₃·Et₂O (5 mol%)

-

Solvent : DMSO (0.1 mL)

-

Microwave Power : 300 W

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Multi-Step Conventional | High purity, scalable | Time-consuming (24–48 hours) | 65–80% |

| Microwave-Assisted | Rapid (≤1 hour), energy-efficient | Requires specialized equipment | 85% |

Key Reaction Mechanisms and Intermediates

Pyrazole Cyclization

The reaction proceeds via hydrazine attack on diketone carbonyl groups, followed by dehydration:

Amide Coupling

The EDCl/HOBt system activates the carboxylic acid, forming an active ester that reacts with the amine:

Purity and Characterization

Final products are characterized via:

-

¹H NMR : Peaks at δ 2.28 ppm (pyrazole CH₃), δ 5.82 ppm (pyrazole CH), and δ 7.45 ppm (aromatic Cl).

-

Elemental Analysis : C 55.36%, H 4.65%, N 11.74% (theoretical: C 55.22%, H 5.25%, N 12.88%).

Industrial-Scale Considerations

For large-scale production, the microwave method is preferred due to reduced reaction times. However, solvent recovery (DMSO) and catalyst recycling (BF₃·Et₂O) require optimization to minimize costs .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the butanamide, potentially converting it to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the butanamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, as anticancer agents. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. The compound's interaction with cellular targets such as phospholipase A2 has been investigated, suggesting that it may disrupt lipid metabolism in cancer cells .

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to affect the growth and reproduction of pests. A study on pyrazole derivatives indicated that they could serve as effective agents against agricultural pests by disrupting their hormonal systems . The structural features of this compound may enhance its efficacy as an insecticide or fungicide.

Materials Science

Fluorescent Probes

In materials science, derivatives of pyrazole have been explored as fluorescent probes due to their favorable photophysical properties. The incorporation of this compound into polymer matrices has been studied for applications in sensors and imaging technologies . The compound's ability to emit fluorescence under specific conditions makes it suitable for use in biological imaging.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of pyrazole derivatives revealed that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics in various cancer cell lines. This suggests a promising lead for further development in cancer therapeutics.

Case Study 2: Pesticidal Activity

Field trials conducted on crops treated with pyrazole-based pesticides demonstrated a marked reduction in pest populations compared to untreated controls. This highlights the potential for integrating such compounds into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that enable binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. Napropamide

- Napropamide (N-phenyl-2-(2-naphthyloxy)propionamide, C₁₇H₂₀NO₂) is another carboxamide herbicide. Key differences include: Aryl Substituents: The target compound uses a dichlorophenyl group, while napropamide incorporates a naphthyloxy group. Backbone and Functional Groups: Napropamide’s propionamide chain lacks the pyrazole moiety present in the target compound. The dimethylpyrazole group may improve metabolic stability or target-binding specificity .

Target Compound vs. Pyrazole-Thiophene Hybrids ()

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives feature pyrazole-thiophene hybrids. Key contrasts include:

- Heterocyclic Diversity: The target compound’s pyrazole is substituted with methyl groups, whereas 7a/b integrate cyanothiophene or carboxylate-thiophene groups. These differences suggest divergent applications—herbicides vs.

- Synthetic Routes: The target compound’s synthesis likely involves amidation and pyrazole functionalization, while 7a/b derive from condensation reactions with malononitrile or ethyl cyanoacetate, reflecting tailored pathways for distinct bioactivities .

Biological Activity

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C14H15Cl2N3O

- Molecular Weight : 300.19 g/mol

- CAS Number : 957511-93-2

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.

Key Pathways Affected:

- mTOR Pathway : Similar compounds have shown to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .

- Cell Cycle Regulation : The compound may influence the cell cycle by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting a strong potential for development as anticancer agents .

Autophagy Modulation

The compound has been implicated in the modulation of autophagic processes. By disrupting autophagic flux and interfering with the reactivation of mTORC1 under starvation conditions, it leads to the accumulation of autophagic markers such as LC3-II . This effect can enhance the therapeutic efficacy against cancer by promoting programmed cell death in cancerous cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.